Inophyllum B

Description

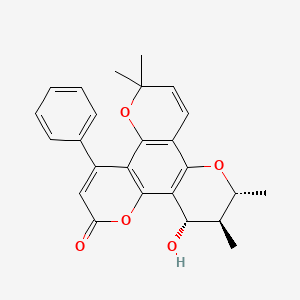

Structure

2D Structure

3D Structure

Properties

CAS No. |

41135-06-2 |

|---|---|

Molecular Formula |

C25H24O5 |

Molecular Weight |

404.5 g/mol |

IUPAC Name |

(16R,17S,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-phenyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one |

InChI |

InChI=1S/C25H24O5/c1-13-14(2)28-22-16-10-11-25(3,4)30-23(16)19-17(15-8-6-5-7-9-15)12-18(26)29-24(19)20(22)21(13)27/h5-14,21,27H,1-4H3/t13-,14-,21+/m1/s1 |

InChI Key |

BXENDTPSKAICGV-LKBUQDJMSA-N |

Isomeric SMILES |

C[C@@H]1[C@H](OC2=C([C@H]1O)C3=C(C(=CC(=O)O3)C4=CC=CC=C4)C5=C2C=CC(O5)(C)C)C |

Canonical SMILES |

CC1C(OC2=C(C1O)C3=C(C(=CC(=O)O3)C4=CC=CC=C4)C5=C2C=CC(O5)(C)C)C |

Other CAS No. |

41135-06-2 |

Synonyms |

inophyllum B inophyllum P |

Origin of Product |

United States |

Foundational & Exploratory

Inophyllum B chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inophyllum B, a complex coumarin isolated from the plant genus Calophyllum, has garnered significant scientific interest due to its potent biological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological functions of this compound. Detailed experimental protocols for its isolation and for the evaluation of its antiviral activity are presented. Furthermore, this guide elucidates the molecular pathways implicated in its therapeutic effects, offering a valuable resource for researchers engaged in natural product chemistry, virology, and drug discovery.

Chemical Structure and Properties

This compound is a pyranocoumarin characterized by a tetracyclic ring system. Its chemical identity has been established through various spectroscopic methods.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (16R,17S,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-phenyl-3,9,15-trioxatetracyclo[12.4.0.0²,⁷.0⁸,¹³]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one[1] |

| Molecular Formula | C₂₅H₂₄O₅[1] |

| SMILES | C[C@@H]1--INVALID-LINK--C[1] |

| InChI Key | BXENDTPSKAICGV-LKBUQDJMSA-N[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 404.5 g/mol | [1] |

| Melting Point | 58-62 °C | ChemicalBook |

| Boiling Point (Predicted) | 564.7 ± 50.0 °C | ChemicalBook |

| Density (Predicted) | 1.249 ± 0.06 g/cm³ | ChemicalBook |

| Solubility | Poorly to moderately soluble in aqueous solutions. |

Biological Activities and Mechanism of Action

The most well-documented biological activity of this compound is its potent and specific inhibition of the Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT). It is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI).

Anti-HIV Activity

This compound exhibits potent inhibitory activity against HIV-1 RT with a reported IC₅₀ value of 38 nM. Its mechanism of action involves binding to a hydrophobic pocket in the p66 subunit of the reverse transcriptase, which is distinct from the active site used by nucleoside analogues. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity.

Potential Anticancer Activity

While research on the specific anticancer effects of pure this compound is limited, studies on extracts from Calophyllum inophyllum, rich in related compounds, suggest a potential mechanism of action against cancer cells, particularly breast cancer cell lines like MCF-7.[2][3] The proposed pathway involves the induction of apoptosis through the mitochondrial pathway.[2] This is characterized by an increase in intracellular reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, and the activation of caspase-3.[2] Key regulatory proteins involved include the upregulation of the pro-apoptotic p53 and Bax, and the downregulation of the anti-apoptotic Bcl-2, leading to the release of cytochrome C from the mitochondria.[2][3]

Potential Anti-inflammatory Activity

Extracts of Calophyllum inophyllum have demonstrated anti-inflammatory properties in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[4][5] The mechanism is believed to involve the downregulation of pro-inflammatory mediators. This includes the inhibition of nitric oxide (NO) production and the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[4] These effects are likely mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[4] Furthermore, these extracts have been shown to modulate the production of cytokines, leading to a decrease in pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and an increase in the anti-inflammatory cytokine IL-10.

Experimental Protocols

Isolation of this compound from Calophyllum inophyllum

The following is a representative protocol for the isolation of this compound based on common phytochemical extraction and purification techniques.[6][7][8]

Methodology:

-

Plant Material Preparation: The leaves or bark of Calophyllum inophyllum are collected, washed, and dried at room temperature or in an oven at low heat (40-50 °C) to a constant weight. The dried material is then ground into a fine powder.

-

Extraction: The powdered plant material is subjected to solvent extraction, typically using methanol or acetone, at room temperature for an extended period (e.g., 48-72 hours) with occasional shaking. This process is often repeated multiple times to ensure complete extraction.

-

Concentration: The combined extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, commonly starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate.

-

Fraction Analysis and Purification: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are pooled, and the solvent is evaporated. Further purification can be achieved using techniques like preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

HIV-1 Reverse Transcriptase Inhibition Assay

A commercially available HIV-1 Reverse Transcriptase Assay kit can be utilized to determine the inhibitory activity of this compound. The following protocol is a general guideline for such an assay.

Methodology:

-

Reagent Preparation: Prepare the reaction buffer, template-primer, and enzyme solutions as per the manufacturer's instructions. A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of test concentrations.

-

Assay Setup: In a 96-well microplate, add the reaction buffer, the DNA template-primer, and the test concentrations of this compound or a control inhibitor (e.g., nevirapine).

-

Enzyme Reaction: Initiate the reaction by adding the HIV-1 reverse transcriptase enzyme to each well. The plate is then incubated at a specified temperature (e.g., 37 °C) for a defined period (e.g., 1 hour).

-

Detection: The incorporation of labeled nucleotides into the newly synthesized DNA is quantified. This is often achieved through a colorimetric or fluorometric method, where the signal is proportional to the enzyme activity.

-

Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to the control (no inhibitor). The IC₅₀ value, the concentration of the inhibitor that causes a 50% reduction in enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound stands out as a promising natural product with significant therapeutic potential, particularly in the realm of antiviral drug development. Its potent and specific inhibition of HIV-1 reverse transcriptase provides a strong foundation for further preclinical and clinical investigation. The potential anticancer and anti-inflammatory activities, suggested by studies on related plant extracts, warrant further exploration to elucidate the specific role of this compound in these pathways. The experimental protocols detailed in this guide offer a practical framework for researchers to isolate and evaluate the biological activities of this compelling molecule, paving the way for future discoveries and therapeutic applications.

References

- 1. This compound | C25H24O5 | CID 72412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anticancer Activity and Molecular Mechanism of Polyphenol Rich Calophyllum inophyllum Fruit Extract in MCF-7 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. researchgate.net [researchgate.net]

- 6. iomcworld.com [iomcworld.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Natural Source and Isolation of Inophyllum B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Inophyllum B, a naturally occurring pyranoxanthone. The document details its primary natural source, protocols for its extraction and purification, and key quantitative data. Furthermore, it visualizes the isolation workflow and its established biological mechanism of action, offering valuable insights for professionals in natural product chemistry and drug discovery.

Introduction to this compound

This compound is a complex heterocyclic compound belonging to the pyranoxanthone class of natural products. It has garnered significant scientific interest due to its potent biological activities, most notably as a non-nucleoside inhibitor of HIV-1 reverse transcriptase (RT).[1][2] This activity positions this compound as a promising lead compound in the development of novel antiretroviral agents. Understanding its natural source and establishing efficient isolation protocols are critical first steps for further pharmacological investigation and potential therapeutic development.

Natural Source

The primary natural source of this compound is the plant Calophyllum inophyllum, a large evergreen tree belonging to the Calophyllaceae family.[3] This tree is widely distributed in tropical regions, including Southeast Asia, East Africa, India, and Australia.[4] this compound has been successfully isolated from various parts of the plant, with the roots and seeds being documented sources.[3][5]

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural source is a multi-step process involving extraction followed by chromatographic purification. The following protocol is based on methodologies reported for its isolation from the roots of Calophyllum inophyllum.[3]

3.1. Plant Material Preparation

-

Collection: The roots of Calophyllum inophyllum are collected and authenticated.

-

Drying: The plant material is air-dried or oven-dried at a low temperature (typically 40-50°C) to prevent the degradation of thermolabile compounds.

-

Grinding: The dried roots are ground into a coarse powder to increase the surface area for efficient solvent extraction.

3.2. Solvent Extraction

-

Maceration: The powdered root material is soaked in a suitable organic solvent. Dichloromethane (CH₂Cl₂) has been effectively used for this purpose. The standard procedure involves soaking the material at room temperature for an extended period (e.g., 72 hours), often with periodic agitation.

-

Filtration and Concentration: The mixture is filtered to separate the plant residue from the solvent extract. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3.3. Chromatographic Purification

-

Initial Column Chromatography: The crude dichloromethane extract is subjected to column chromatography over silica gel (e.g., 70-230 mesh).

-

Gradient Elution: The column is eluted with a solvent system of increasing polarity. A common gradient involves starting with n-hexane and gradually increasing the proportion of ethyl acetate (EtOAc). For instance, a gradient from 100% n-hexane to n-hexane:EtOAc (1:1) can be employed.

-

Fraction Collection and Monitoring: Fractions of the eluate are collected systematically. The composition of each fraction is monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:EtOAc, 7:3) and visualized under UV light or with a staining reagent.

-

Pooling and Recrystallization: Fractions containing the target compound, this compound, are pooled based on their TLC profiles. The solvent is evaporated, and the resulting residue is purified further, typically by recrystallization from a solvent mixture like n-hexane-chloroform, to obtain pure this compound.

Quantitative Data

The efficiency of the isolation process and the characterization of the final product are determined by quantitative data.

Table 1: Yield Data for Compounds from Calophyllum inophyllum

| Plant Part | Extraction Method | Isolated Compound | Yield | Reference |

|---|---|---|---|---|

| Roots | Maceration with CH₂Cl₂ | Inophyllin B | 15.0 mg from 1.5 kg dried roots | [3] |

| Fruit Pulp | Hydrodistillation | Essential Oil | 0.560% (v/w) | [6] |

| Root | Hydrodistillation | Essential Oil | 0.219% (v/w) |[6] |

Table 2: Spectroscopic Data for the Characterization of this compound

| Technique | Solvent | Observed Data | Reference |

|---|---|---|---|

| ¹H-NMR | CDCl₃ | δ (ppm): 7.45-7.25 (5H, m, Ph), 6.53 (1H, d, J=10.0 Hz, H-8), 6.00 (1H, s, H-3), 5.40 (1H, d, J=10.0 Hz, H-7), 4.98 (1H, d, J=3.5 Hz, H-12), 4.35 (1H, dq, J=10.5, 6.5 Hz, H-10), 1.80 (1H, m, H-11), 1.48 (3H, d, J=6.5 Hz, 10-Me), 1.20 (3H, d, J=7.0 Hz, 11-Me), 0.98 (3H, s, 6-Me), 0.96 (3H, s, 6-Me) | [5][7] |

| ¹³C-NMR | CDCl₃ | Data available in referenced literature. | [3] |

| Mass Spec. (MS) | ESI-MS | m/z: 404 [M]⁺ | [3] |

| UV | MeOH | λmax (nm): 286, 335 | [5] |

| Optical Rotation | CHCl₃ | [α]D²⁵: +36° |[5] |

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound.

5.2. Biological Activity: Mechanism of Action

This compound functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI), a key mechanism for combating HIV-1.[1] The diagram below outlines this inhibitory action within the context of the viral replication cycle.

References

- 1. Plant Coumarins with Anti-HIV Activity: Isolation and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scholar.its.ac.id [scholar.its.ac.id]

- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Characterization of Coumarins from Calophyllum inophyllum: A Technical Guide for Drug Discovery Professionals

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Calophyllum inophyllum, a widespread tropical tree, has long been a source of traditional remedies. Modern phytochemical investigations have revealed a wealth of bioactive secondary metabolites, with a particular focus on coumarins. These compounds have demonstrated a remarkable range of pharmacological activities, including potent anti-HIV, anti-inflammatory, and anticancer properties, making them promising candidates for novel drug development.[1][2] This technical guide provides a comprehensive overview of the characterization of coumarins from Calophyllum inophyllum, detailing experimental protocols for their isolation and analysis, presenting quantitative data on their biological activities, and illustrating their known mechanisms of action through signaling pathway diagrams.

Data Presentation: Quantitative Analysis of Calophyllum inophyllum Coumarins

The following tables summarize the quantitative data on the yield and biological activity of various coumarins isolated from Calophyllum inophyllum and related species.

| Coumarin/Extract | Plant Part | Extraction/Isolation Method | Yield | Reference |

| Crude Methanol Extract | Leaves | Maceration with methanol | 18.76% | [3] |

| n-Hexane Fraction | Leaves | Solvent partitioning of methanol extract | 5.21% | [3] |

| Chloroform Fraction | Leaves | Solvent partitioning of methanol extract | 0.93% | [3] |

| Calophyllolide | Seeds | Dichloromethane:methanol (1:1) maceration, silica gel chromatography, recrystallization | 0.118% | [3] |

| Calophyllolide | Nuts | Ethanol extraction, silica gel and Sephadex LH-20 column chromatography | ~0.2% (of dried nuts) | [4] |

| Coumarin Mixture | Tamanu Oil | Batchwise multi-stage extraction with 90% ethanol | 92.95 ± 3.76% recovery | [5] |

Table 1: Yield of Coumarins and Extracts from Calophyllum inophyllum.

| Coumarin | Cell Line | Activity | IC50 Value | Reference |

| Benjaminin | K562 (Leukemia) | Cytotoxic | 150.72 ± 3.21 µM | [6][7] |

| Benjaminin | SNU-1 (Stomach Cancer) | Cytotoxic | 70.42 ± 3.56 µM | [6][7] |

| Benjaminin | HepG2 (Liver Cancer) | Cytotoxic | 109.65 ± 2.36 µM | [6][7] |

| Benjaminin | NCI-H23 (Lung Cancer) | Cytotoxic | 160.42 ± 6.46 µM | [6] |

| Isodispar B | SUNE1 (Nasopharyngeal Cancer) | Cytotoxic | 3.8 µM | [8] |

| Isodispar B | TW01 (Nasopharyngeal Cancer) | Cytotoxic | 11.5 µM | [8] |

| Isodispar B | CNE1 (Nasopharyngeal Cancer) | Cytotoxic | 6.2 µM | [8] |

| Isodispar B | HK1 (Nasopharyngeal Cancer) | Cytotoxic | 7.9 µM | [8] |

| Ethanolic Leaf Extract | MCF-7 (Breast Cancer) | Cytotoxic | 120 µg/mL | [1][9] |

| Calanolide A | HIV-1 Infected MT-4 Cells | Anti-HIV-1 | EC50: 0.1 µM | [10] |

| Calanolide B | HIV-1 Infected MT-4 Cells | Anti-HIV-1 | EC50: 0.4 µM | [10] |

| Calanolide A | M. tuberculosis | Antimycobacterial | IC50: 3.02-3.64 µg/mL | [1] |

Table 2: Cytotoxic and Anti-HIV Activity of Coumarins from Calophyllum Species.

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and characterization of coumarins from Calophyllum inophyllum.

Extraction of Crude Coumarin Mixture

Objective: To obtain a crude extract rich in coumarins from the plant material.

Materials:

-

Dried and powdered plant material (leaves, seeds, or bark) of Calophyllum inophyllum.

-

Methanol (analytical grade).

-

Dichloromethane (analytical grade).

-

Rotary evaporator.

-

Filtration apparatus.

Protocol:

-

Macerate the powdered plant material (e.g., 1 kg) in methanol (e.g., 5 L) at room temperature for 48-72 hours with occasional stirring.

-

Filter the mixture and collect the filtrate.

-

Repeat the maceration process with fresh methanol twice to ensure exhaustive extraction.

-

Combine all the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.[3][11]

-

Alternatively, for seeds, a Soxhlet extraction with a solvent like dichloromethane:methanol (1:1) can be employed for efficient extraction.[3][9]

Solvent Partitioning for Preliminary Fractionation

Objective: To separate the crude extract into fractions of varying polarity to enrich the coumarin content.

Materials:

-

Crude methanol extract.

-

n-Hexane (analytical grade).

-

Chloroform (analytical grade).

-

Distilled water.

-

Separatory funnel.

Protocol:

-

Suspend the crude methanol extract in a mixture of methanol and water (e.g., 9:1 v/v).

-

Transfer the suspension to a separatory funnel and partition successively with n-hexane (3 x 500 mL).

-

Collect the n-hexane fractions, combine them, and evaporate the solvent to yield the n-hexane fraction.

-

Subsequently, partition the remaining aqueous methanol layer with chloroform (3 x 500 mL).

-

Combine the chloroform fractions and evaporate the solvent to obtain the chloroform fraction.[3]

Isolation of Individual Coumarins by Column Chromatography

Objective: To isolate pure coumarins from the enriched fractions.

Materials:

-

Enriched coumarin fraction (e.g., n-hexane or chloroform fraction).

-

Silica gel (60-120 or 230-400 mesh) for column chromatography.

-

Sephadex LH-20.

-

Solvents for elution: n-Hexane, Ethyl Acetate (EtOAc), Methanol (analytical grade).

-

Glass column for chromatography.

-

Fraction collector.

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254).

-

UV lamp.

Protocol:

-

Prepare a silica gel column of appropriate dimensions based on the amount of fraction to be separated.

-

Adsorb the dried fraction onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 85:15, etc.).[11][12]

-

Collect fractions of a fixed volume (e.g., 20 mL) using a fraction collector.

-

Monitor the separation by spotting the collected fractions on TLC plates and developing them in a suitable solvent system (e.g., n-hexane:EtOAc, 8:2). Visualize the spots under a UV lamp at 254 nm and 366 nm.

-

Pool the fractions showing similar TLC profiles.

-

Further purify the pooled fractions containing the target coumarins using repeated column chromatography or a Sephadex LH-20 column with methanol as the eluent to remove pigments and other impurities.[4][13]

Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Objective: To achieve high purity of the isolated coumarins.

Materials:

-

Partially purified coumarin fraction.

-

Preparative HPLC system with a suitable detector (e.g., UV-Vis or PDA).

-

Preparative C18 or silica column.

-

HPLC grade solvents (e.g., acetonitrile, water, isopropanol, n-hexane).

-

0.1% Trifluoroacetic acid (TFA) or Formic acid (optional, for peak shaping).

Protocol:

-

Develop an analytical HPLC method to achieve good separation of the target coumarin.

-

Scale up the analytical method to a preparative scale. This involves using a larger column and adjusting the flow rate and injection volume.

-

Dissolve the partially purified coumarin fraction in a suitable solvent and filter it through a 0.45 µm filter.

-

Inject the sample onto the preparative HPLC system.

-

Collect the fractions corresponding to the peak of the target coumarin.

-

Combine the pure fractions and evaporate the solvent to obtain the purified coumarin.[14][15]

Structural Characterization

Objective: To elucidate the chemical structure of the isolated coumarins.

Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire 1H NMR, 13C NMR, COSY, HSQC, and HMBC spectra to determine the proton and carbon framework and their connectivity.[3][16][17][18][19][20]

-

Mass Spectrometry (MS): Use techniques like ESI-MS or HR-ESI-MS to determine the molecular weight and elemental composition of the compound.[21][22]

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima, which can be characteristic of the coumarin chromophore.

Mandatory Visualizations

Experimental Workflow

Caption: General workflow for the isolation and characterization of coumarins.

Signaling Pathways

Anti-inflammatory Signaling Pathway of Calophyllolide

Caption: Anti-inflammatory mechanism of Calophyllolide.[1][21][22][23][24][25]

Potential Anticancer Signaling Pathway of Calophyllum Coumarins

Caption: Potential anticancer mechanism via PI3K/Akt pathway.[5][14][26][27]

Conclusion

The coumarins isolated from Calophyllum inophyllum represent a rich source of structurally diverse and biologically active compounds with significant therapeutic potential. This guide has provided a consolidated resource for the isolation, characterization, and biological evaluation of these promising natural products. The detailed experimental protocols and compiled quantitative data offer a practical foundation for researchers in natural product chemistry and drug discovery. Furthermore, the elucidation of their mechanisms of action, particularly in inflammation and cancer, through signaling pathway analysis, opens new avenues for the development of targeted therapies. Continued investigation into the structure-activity relationships and optimization of these coumarin scaffolds will be crucial in translating their therapeutic promise into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. A review of the effects of Calophyllum spp. on cancer cells [publishing.emanresearch.org]

- 3. journal.uii.ac.id [journal.uii.ac.id]

- 4. cdn.most.gov.bd [cdn.most.gov.bd]

- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. datapdf.com [datapdf.com]

- 8. researchgate.net [researchgate.net]

- 9. tsijournals.com [tsijournals.com]

- 10. The calanolides, a novel HIV-inhibitory class of coumarin derivatives from the tropical rainforest tree, Calophyllum lanigerum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. iomcworld.com [iomcworld.com]

- 13. researchgate.net [researchgate.net]

- 14. lcms.cz [lcms.cz]

- 15. (+)-Calanolide A | C22H26O5 | CID 64972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. archimer.ifremer.fr [archimer.ifremer.fr]

- 20. Anti-inflammatory and wound healing activities of calophyllolide isolated from Calophyllum inophyllum Linn | PLOS One [journals.plos.org]

- 21. Anti-inflammatory and wound healing activities of calophyllolide isolated from Calophyllum inophyllum Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Phytochemicals and Regulation of NF-kB in Inflammatory Bowel Diseases: An Overview of In Vitro and In Vivo Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells [mdpi.com]

- 27. Coumarins content in wine: application of HPLC, fluorescence spectrometry, and chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]

Inophyllum B: A Technical Guide to its Biological Activity and Screening

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of Inophyllum B, a natural product isolated from the tree Calophyllum inophyllum. The primary focus of this document is its potent anti-HIV activity, for which specific quantitative data is available. This guide includes a summary of its biological effects, detailed experimental protocols for the assays used in its evaluation, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Biological Activity of this compound

This compound has been identified as a potent inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1). Its primary mechanism of action is the inhibition of the viral enzyme reverse transcriptase (RT), which is crucial for the replication of the virus.[1][2][3][4] The inhibitory activity of this compound and its related compounds against HIV-1 is summarized in the table below.

| Compound/Extract | Assay Type | Target | Cell Line | IC50 Value | Reference |

| This compound | Enzyme Inhibition | HIV-1 Reverse Transcriptase | - | 38 nM | [1][2][5] |

| This compound | Antiviral Cell Culture | HIV-1 Replication | - | 1.4 µM | [1][2][5] |

| Inophyllum P | Enzyme Inhibition | HIV-1 Reverse Transcriptase | - | 130 nM | [1][2] |

| Inophyllum P | Antiviral Cell Culture | HIV-1 Replication | - | 1.6 µM | [1][2] |

| C. inophyllum Fruit Extract | Cytotoxicity | MCF-7 Breast Cancer Cells | MCF-7 | 23.59 µg/mL (at 24h) | |

| C. inophyllum Ethanolic Leaf Extract | Cytotoxicity | MCF-7 Breast Cancer Cells | MCF-7 | 120 µg/mL |

Note: While other parts of the Calophyllum inophyllum plant have shown a range of biological activities including anti-inflammatory and anticancer effects, specific data for the isolated this compound in these areas is not extensively reported in the literature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anti-HIV activity.

This protocol outlines a non-radioactive enzyme-linked immunosorbent assay (ELISA)-based method to determine the inhibitory effect of a compound on HIV-1 RT activity.

Objective: To quantify the 50% inhibitory concentration (IC50) of this compound against recombinant HIV-1 reverse transcriptase.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Microtiter plates coated with a template-primer (e.g., poly(A) x oligo(dT)15)

-

Reaction buffer containing dNTPs with digoxigenin (DIG)- and biotin-labeled nucleotides

-

Test compound (this compound) at various concentrations

-

Lysis buffer

-

Anti-DIG antibody conjugated to peroxidase (Anti-DIG-POD)

-

Peroxidase substrate (e.g., TMB)

-

Stop solution (e.g., H2SO4)

-

Wash buffer (e.g., PBS with Tween-20)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in the reaction buffer to achieve the final desired concentrations.

-

Enzyme Reaction: a. To each well of the coated microtiter plate, add the reaction buffer containing the DIG- and biotin-labeled dNTPs. b. Add the various dilutions of this compound to the respective wells. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme). c. Initiate the reaction by adding the recombinant HIV-1 RT to each well (except the negative control). d. Incubate the plate to allow for the synthesis of the DIG- and biotin-labeled DNA by the enzyme.

-

Detection: a. After incubation, wash the plate to remove unincorporated nucleotides. b. Add the Anti-DIG-POD conjugate to each well and incubate. The conjugate will bind to the DIG moieties incorporated into the newly synthesized DNA. c. Wash the plate to remove any unbound conjugate. d. Add the peroxidase substrate (TMB) and incubate until a color change is observed. e. Stop the reaction by adding the stop solution.

-

Data Analysis: a. Measure the absorbance of each well using a microplate reader at the appropriate wavelength. b. Calculate the percentage of inhibition for each concentration of this compound relative to the positive control. c. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

This protocol describes a method to assess the ability of this compound to inhibit HIV-1 replication in a human T-cell line (MT-4).

Objective: To determine the 50% inhibitory concentration (IC50) of this compound on HIV-1-induced cytopathic effects in MT-4 cells.

Materials:

-

MT-4 human T-cell line

-

HIV-1 viral stock

-

Complete cell culture medium (e.g., RPMI-1640 with FBS, antibiotics)

-

This compound at various concentrations

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., MTT, XTT)

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Plating: Seed MT-4 cells into the wells of a 96-well plate at a predetermined density.

-

Compound Addition: Add serial dilutions of this compound to the wells containing the cells. Include wells for cell control (cells only), virus control (cells + virus), and compound toxicity control (cells + compound, no virus).

-

Virus Infection: Add a pre-titered amount of HIV-1 stock to the appropriate wells.

-

Incubation: Incubate the plate for a period sufficient to observe significant cytopathic effects in the virus control wells (typically 4-5 days).

-

Assessment of Cell Viability: a. After the incubation period, add a cell viability reagent (e.g., MTT) to all wells and incubate according to the manufacturer's instructions. b. Add a solubilizing agent if necessary (for MTT assay).

-

Data Analysis: a. Measure the absorbance in each well using a microplate reader. b. Calculate the percentage of protection from viral cytopathicity for each concentration of this compound. c. Determine the IC50 value, which is the concentration of the compound that protects 50% of the cells from virus-induced death.

Visualizations: Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to the biological activity screening of this compound.

Caption: HIV-1 life cycle and the inhibitory action of this compound.

Caption: Workflow for natural product screening and isolation.

References

- 1. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The inophyllums, novel inhibitors of HIV-1 reverse transcriptase isolated from the Malaysian tree, Calophyllum inophyllum Linn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. THE INOPHYLLUMS, NOVEL INHIBITORS OF HIV-1 REVERSE-TRANSCRIPTASE ISOLATED FROM THE MALAYSIAN TREE, CALOPHYLLUM-INOPHYLLUM LINN [hero.epa.gov]

- 4. researchgate.net [researchgate.net]

- 5. en.hillgene.com [en.hillgene.com]

Inophyllum B: A Technical Guide to Preliminary Mechanism of Action Studies

Audience: Researchers, scientists, and drug development professionals.

Abstract: Inophyllum B, a natural coumarin compound isolated from plants of the Calophyllum genus, has been identified as a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1). Preliminary studies have elucidated its primary mechanism of action, pinpointing a specific and critical enzyme in the HIV-1 replication cycle. This technical guide provides an in-depth overview of these foundational studies, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interaction and the workflows used for its characterization. The focus is on its role as a non-nucleoside reverse transcriptase inhibitor (NNRTI), a class of antiretroviral drugs that are cornerstones of HIV therapy.

Core Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

The principal mechanism of action for this compound is the direct inhibition of the HIV-1 reverse transcriptase (RT) enzyme.[1] This enzyme is crucial for the virus as it transcribes the single-stranded viral RNA genome into double-stranded DNA, a necessary step for the integration of the viral genetic material into the host cell's genome.

This compound functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI) .[2] Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, NNRTIs bind to an allosteric pocket on the enzyme, known as the NNRTI binding pocket. This binding induces a conformational change in the enzyme, distorting the active site and rendering it inactive, thereby blocking DNA synthesis and halting viral replication.[1]

Quantitative Data: Inhibitory Potency

The efficacy of this compound has been quantified through enzymatic and cell-based assays, demonstrating potent activity at nanomolar to low-micromolar concentrations. The half-maximal inhibitory concentration (IC50) values from preliminary studies are summarized below.

| Target | Assay Type | IC50 Value | Reference |

| HIV-1 Reverse Transcriptase | Enzymatic Assay | 38 nM | [2][3] |

| HIV-1 Virus (in vitro) | Cell-Based Assay | 1.4 µM | [3] |

| HIV-1 Reverse Transcriptase (Inophyllum P) | Enzymatic Assay | 130 nM | [2] |

Note: Inophyllum P, a related compound, is included for comparative purposes.

Experimental Protocols

The foundational data on this compound's mechanism of action were derived from two primary types of experiments: direct enzyme inhibition assays and cell-based viral replication assays.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This in vitro enzymatic assay is designed to measure the direct inhibitory effect of a compound on the purified HIV-1 RT enzyme.

Objective: To determine the concentration of this compound required to inhibit 50% of the RT enzyme's activity (IC50).

Methodology:

-

Enzyme and Substrate Preparation: Recombinant, purified HIV-1 reverse transcriptase is used. A synthetic template-primer, typically a poly(rA) template annealed to an oligo(dT) primer, is prepared to mimic the viral RNA-DNA hybrid.

-

Reaction Mixture: The reaction is carried out in a buffer solution containing the enzyme, the template-primer, and a mixture of deoxyribonucleoside triphosphates (dNTPs). One of the dNTPs (e.g., dTTP) is radiolabeled (e.g., with ³H or ³²P) or linked to a tag (e.g., biotin or digoxigenin) for detection.

-

Compound Incubation: The reaction is initiated in multiple parallel setups, each containing a different concentration of this compound dissolved in a suitable solvent like DMSO. A control reaction with no inhibitor is also run.

-

Reaction and Termination: The mixtures are incubated at 37°C to allow for DNA synthesis. After a defined period, the reaction is stopped by adding a chelating agent like EDTA, which sequesters the Mg²⁺ ions essential for enzyme activity.

-

Quantification: The newly synthesized DNA is separated from the unincorporated, labeled dNTPs, typically by precipitation onto glass fiber filters. The amount of incorporated label on the filters is then quantified using a scintillation counter (for radiolabels) or colorimetric/chemiluminescent detection (for tags).

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound relative to the control. The IC50 value is then determined by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

Cell-Based HIV-1 Inhibition Assay

This assay evaluates the ability of a compound to inhibit HIV-1 replication in a cellular context, providing a more biologically relevant measure of antiviral activity.

Objective: To determine the concentration of this compound required to inhibit 50% of HIV-1 replication in a susceptible cell line.

Methodology:

-

Cell Culture: A susceptible human T-lymphocyte cell line (e.g., MT-4, CEM, or C8166) is cultured under standard conditions.

-

Infection Protocol: The cells are infected with a laboratory-adapted strain of HIV-1 at a predetermined multiplicity of infection (MOI).

-

Compound Treatment: Immediately following infection, the cells are washed and resuspended in a fresh culture medium containing serial dilutions of this compound. Control cultures include uninfected cells and infected cells treated only with the vehicle (e.g., DMSO).

-

Incubation: The treated and control cultures are incubated for a period of 3 to 5 days to allow for multiple rounds of viral replication.

-

Quantification of Viral Replication: The extent of viral replication is assessed by measuring a viral marker in the cell culture supernatant. Common methods include:

-

p24 Antigen ELISA: Quantifying the amount of the viral core protein p24, which is shed into the medium.

-

Supernatant RT Activity Assay: Measuring the activity of reverse transcriptase released from newly produced virions.

-

-

Data Analysis: The amount of p24 or RT activity in the supernatants of treated cultures is compared to that of the untreated infected control. The IC50 value is calculated by plotting the percentage of inhibition against the log of the compound concentration. A concurrent cytotoxicity assay (e.g., MTT assay) is often performed to ensure that the observed viral inhibition is not due to general toxicity to the host cells.

Visualizations: Pathways and Workflows

This compound's Point of Intervention in the HIV-1 Life Cycle

The following diagram illustrates the key stages of the HIV-1 replication cycle and highlights the specific step inhibited by this compound.

Caption: HIV-1 life cycle showing this compound's inhibitory action on Reverse Transcription.

Workflow for Characterizing an NNRTI

The diagram below outlines the general experimental workflow used to identify and confirm the mechanism of action for a non-nucleoside reverse transcriptase inhibitor like this compound.

Caption: Experimental workflow for the identification and validation of an NNRTI.

Broader Context and Conclusion

While the primary and most potent activity identified for this compound is the inhibition of HIV-1 RT, it is important to note that it belongs to the Calophyllum genus, which is a rich source of diverse bioactive compounds, including other coumarins, xanthones, and triterpenoids.[4][5] Extracts and other purified compounds from Calophyllum inophyllum have demonstrated a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.[6][7][8] For instance, crude extracts have shown cytotoxic effects against breast and glioma cancer cell lines[7][9], and other isolated compounds have exhibited inhibitory effects on inflammatory enzymes like cyclooxygenase and lipooxygenase.[5][8]

References

- 1. The Genus Calophyllum: Review of Ethnomedicinal Uses, Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | TargetMol [targetmol.com]

- 4. scholar.its.ac.id [scholar.its.ac.id]

- 5. researchgate.net [researchgate.net]

- 6. Phytochemical Profiles and Anticancer Effects of Calophyllum inophyllum L. Extract Relating to Reactive Oxygen Species Modulation on Patient-Derived Cells from Breast and Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer Activity and Molecular Mechanism of Polyphenol Rich Calophyllum inophyllum Fruit Extract in MCF-7 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory Activity of Calophyllum inophyllum Fruits Extracts - UM Research Repository [eprints.um.edu.my]

- 9. dergipark.org.tr [dergipark.org.tr]

Inophyllum B: A Technical Guide to its Discovery, History, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inophyllum B, a complex pyranocoumarin isolated from the tropical tree Calophyllum inophyllum, has garnered significant scientific interest primarily due to its potent and specific inhibitory activity against the Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its isolation, structure elucidation, and key biological activities. The document summarizes all available quantitative data, presents detailed experimental protocols for its isolation and primary bioassay, and visualizes the experimental workflows and its mechanism of action through signaling pathway diagrams. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, virology, and drug development.

Discovery and History

This compound was first reported as a novel inhibitor of HIV-1 reverse transcriptase in a 1993 publication by Patil et al. in the Journal of Medicinal Chemistry[1]. The discovery was part of a broader screening effort for novel antiviral compounds from natural sources. Interestingly, the initial active extract was from the giant African snail, Achatina fulica. Fractionation of this extract led to the isolation of several known compounds from Calophyllum inophyllum, which is a food source for the snail. This finding prompted a direct investigation of the Malaysian Calophyllum inophyllum tree, from which this compound and other related coumarins were isolated in much greater yields[1].

The structure and absolute stereochemistry of the related compound, Inophyllum A, were determined by single-crystal X-ray analysis of its 4-bromobenzoate derivative. The relative stereochemistries of this compound and other isolated inophyllums were then established by comparing their 1H NMR nuclear Overhauser effect (NOE) values and coupling constants to those of Inophyllum A[1].

Physicochemical Properties and Structure

This compound belongs to the pyranocoumarin class of natural products, characterized by a complex tetracyclic ring system. Its chemical structure is fundamental to its biological activity, with studies indicating that specific structural features in the chromanol ring are crucial for its potent anti-HIV activity[1].

Biological Activity and Quantitative Data

The primary and most significant biological activity of this compound is its potent inhibition of HIV-1 reverse transcriptase (RT), the essential enzyme for viral replication. It is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI)[2]. The quantitative data for the biological activity of this compound and related compounds are summarized in the table below.

| Compound/Extract | Activity | Assay | IC50 / MIC | Reference |

| This compound | Anti-HIV-1 | Reverse Transcriptase Inhibition | 38 nM | [1] |

| This compound | Anti-HIV-1 | Cell Culture | 1.4 µM | [1] |

| Inophyllum P | Anti-HIV-1 | Reverse Transcriptase Inhibition | 130 nM | [1] |

| Inophyllum P | Anti-HIV-1 | Cell Culture | 1.6 µM | [1] |

| Calophyllum inophyllum Fruit Extract | Cytotoxicity | MCF-7 Breast Cancer Cells (24h) | 23.59 µg/mL | [3] |

| Calophyllum inophyllum Fruit Shell Extract | Cytotoxicity | WiDr Colorectal Cancer Cells | 42.47 µg/mL | [4] |

| Calophyllum inophyllum Seed Extract | Cytotoxicity | WiDr Colorectal Cancer Cells | 1,030.41 µg/mL | [4] |

| Calophyllum inophyllum Oil | Cytotoxicity | C6 Glioma Cells (24h) | 0.22% | [5] |

| Calophyllum inophyllum Oil | Cytotoxicity | C6 Glioma Cells (48h) | 0.082% | [5] |

| Calophyllum inophyllum Resin | Antibacterial | S. aureus | 64 µg/mL | [6] |

| Calophyllum inophyllum Resin | Antibacterial | E. coli | 16 µg/mL | [6] |

Experimental Protocols

Isolation and Purification of this compound

The following is a representative protocol for the isolation of this compound from the leaves of Calophyllum inophyllum, based on methods described for the separation of coumarins from this genus.

1. Extraction:

- Air-dry the leaves of Calophyllum inophyllum and grind them into a coarse powder.

- Macerate the powdered leaves in a 1:1 mixture of dichloromethane and methanol at room temperature for 48-72 hours.

- Filter the extract and concentrate it under reduced pressure using a rotary evaporator to yield a crude extract.

2. Solvent Partitioning:

- Suspend the crude extract in a 9:1 mixture of methanol and water.

- Perform liquid-liquid partitioning with hexane to remove nonpolar constituents.

- Separate the hexane layer and subsequently partition the aqueous methanol layer with dichloromethane.

- Collect the dichloromethane layer, which will contain the coumarins, and evaporate the solvent.

3. Chromatographic Separation:

- Subject the dichloromethane fraction to column chromatography on silica gel.

- Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.

- Collect fractions and monitor them by thin-layer chromatography (TLC), visualizing with UV light.

- Combine fractions containing compounds with similar Rf values to this compound.

4. Purification:

- Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column.

- Use a mobile phase of acetonitrile and water with a suitable gradient to resolve this compound from other closely related compounds.

- Collect the peak corresponding to this compound and confirm its purity by analytical HPLC and its identity by spectroscopic methods (NMR, MS).

HIV-1 Reverse Transcriptase Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of this compound against HIV-1 reverse transcriptase, based on commercially available colorimetric ELISA-based kits.

1. Reagent Preparation:

- Prepare a reaction buffer containing a template-primer hybrid (e.g., poly(A) x oligo(dT)15), dNTPs (including digoxigenin-labeled dUTP), and MgCl2.

- Prepare a lysis buffer for the enzyme and test compound dilutions.

- Reconstitute recombinant HIV-1 reverse transcriptase in the lysis buffer to a working concentration.

- Prepare serial dilutions of this compound in the lysis buffer.

2. Assay Procedure:

- In a microplate, add the this compound dilutions, the HIV-1 RT enzyme solution, and the reaction buffer. Include a positive control (a known NNRTI like Nevirapine) and a negative control (no inhibitor).

- Incubate the plate at 37°C for 1 hour to allow for the synthesis of the digoxigenin-labeled DNA.

- Transfer the reaction mixture to a streptavidin-coated microplate to capture the biotinylated primer-template and the newly synthesized DNA.

- Wash the plate to remove unincorporated nucleotides.

- Add an anti-digoxigenin-peroxidase (POD) conjugate and incubate to allow binding to the digoxigenin-labeled DNA.

- Wash the plate to remove unbound conjugate.

- Add a peroxidase substrate (e.g., ABTS) and incubate until a color change is observed.

- Stop the reaction with a suitable stop solution.

3. Data Analysis:

- Measure the absorbance of each well using a microplate reader.

- Calculate the percentage of inhibition for each concentration of this compound compared to the control without inhibitor.

- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound as an anti-HIV agent is the direct inhibition of the HIV-1 reverse transcriptase enzyme. As a non-nucleoside reverse transcriptase inhibitor (NNRTI), it binds to an allosteric site on the enzyme, which is distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and blocking the reverse transcription of the viral RNA genome into DNA. This prevents the integration of the viral genetic material into the host cell's genome, thus halting the viral replication cycle.

Currently, there is no significant evidence to suggest that the anti-HIV activity of pure this compound involves the modulation of complex host cell signaling pathways. Its action appears to be a direct enzymatic inhibition.

Visualizations

Conclusion

This compound stands out as a potent and specific natural inhibitor of HIV-1 reverse transcriptase. Its discovery has highlighted the potential of natural products in the development of novel antiviral agents. While its primary mechanism of action is well-defined, further research into its potential off-target effects and a more comprehensive evaluation of its cytotoxicity and other biological activities are warranted. The detailed protocols and compiled data in this guide aim to facilitate future research and development efforts centered on this promising molecule.

References

- 1. The inophyllums, novel inhibitors of HIV-1 reverse transcriptase isolated from the Malaysian tree, Calophyllum inophyllum Linn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Guide to HIV-1 Reverse Transcriptase and Protease Sequencing for Drug Resistance Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Activity and Molecular Mechanism of Polyphenol Rich Calophyllum inophyllum Fruit Extract in MCF-7 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journal.uii.ac.id [journal.uii.ac.id]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

Inophyllum B (C25H24O5): A Technical Guide for Drug Development Professionals

An In-depth Overview of a Promising Natural Compound with Anti-HIV and Potential Anticancer Activities

Introduction

Inophyllum B is a naturally occurring coumarin with the molecular formula C25H24O5.[1] It is primarily isolated from the plant Calophyllum inophyllum, a large evergreen tree belonging to the Clusiaceae family.[1] This technical guide provides a comprehensive overview of this compound, summarizing its chemical properties, biological activities, and the experimental methodologies used for its characterization. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Chemical and Physical Properties

This compound is a complex heterocyclic compound with a molecular weight of 404.5 g/mol .[1] It is classified as a dipyranocoumarin and is structurally related to other bioactive compounds found in Calophyllum inophyllum, such as Inophyllum P.[2]

| Property | Value | Reference |

| Molecular Formula | C25H24O5 | [1] |

| Molecular Weight | 404.5 g/mol | [1] |

| IUPAC Name | (16R,17S,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-phenyl-3,9,15-trioxatetracyclo[12.4.0.0²,⁷.0⁸,¹³]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one | [1] |

| CAS Number | 41135-06-2 | [1] |

Biological Activities

Anti-HIV Activity

This compound has demonstrated potent inhibitory activity against the Human Immunodeficiency Virus type 1 (HIV-1) reverse transcriptase (RT). As a non-nucleoside reverse transcriptase inhibitor (NNRTI), it plays a crucial role in blocking the replication of the virus.[2]

| Compound | Target | Activity (IC50) | Reference |

| This compound | HIV-1 Reverse Transcriptase | 38 nM | [2] |

| Inophyllum P | HIV-1 Reverse Transcriptase | 130 nM | [2] |

Anticancer Activity of Calophyllum inophyllum Extracts

While research on the specific anticancer activity of isolated this compound is limited, extracts from Calophyllum inophyllum have shown promising results. A fruit extract of the plant was found to have a marked cytotoxic effect on MCF-7 breast cancer cells.[3] It is important to note that these findings are attributed to the whole extract, and the specific contribution of this compound to this activity has not been definitively established.

| Extract Source | Cell Line | Activity (IC50) | Reference |

| C. inophyllum Fruit Extract | MCF-7 (Human Breast Adenocarcinoma) | 23.59 µg/mL (24h) | [3] |

Experimental Protocols

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

The inhibitory activity of this compound against HIV-1 RT is typically determined using a non-radioactive, colorimetric assay. A general protocol for such an assay is outlined below.

Principle: This assay measures the amount of digoxigenin (DIG)-labeled dUTP incorporated into a DNA strand synthesized by the reverse transcriptase using a poly(A) x oligo(dT)15 template/primer hybrid. The incorporated DIG is then detected by an anti-DIG antibody conjugated to peroxidase, which catalyzes a colorimetric reaction. The intensity of the color is proportional to the RT activity.

Methodology:

-

Immobilization of Template/Primer: A microtiter plate is coated with streptavidin. The biotin-labeled oligo(dT)15 primer is then added and binds to the streptavidin. The poly(A) template is subsequently added, which anneals to the primer.

-

RT Reaction: The test compound (this compound) at various concentrations is pre-incubated with recombinant HIV-1 RT. This mixture is then added to the wells containing the template/primer hybrid, along with a reaction buffer containing dNTPs and DIG-dUTP. The reaction is allowed to proceed for a specified time at 37°C.

-

Detection: After the reaction, the wells are washed to remove unincorporated nucleotides. An anti-DIG-peroxidase antibody conjugate is added and incubated. After another washing step, a peroxidase substrate (e.g., ABTS) is added.

-

Data Analysis: The absorbance is measured using a microplate reader. The percentage of RT inhibition is calculated by comparing the absorbance of the wells with the test compound to the absorbance of the control wells (without the inhibitor). The IC50 value is then determined from the dose-response curve.

Anticancer Activity Assessment (Sulforhodamine B Assay)

The cytotoxic effect of C. inophyllum fruit extract on MCF-7 cells was determined using the Sulforhodamine B (SRB) assay.

Principle: The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content. The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues in cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass, which is related to the cell number.

Methodology:

-

Cell Seeding: MCF-7 cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the C. inophyllum fruit extract and incubated for 24 hours.

-

Cell Fixation: The cells are fixed by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% SRB solution for 30 minutes at room temperature.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Solubilization and Absorbance Reading: The bound dye is solubilized with 10 mM Tris base solution, and the absorbance is measured at approximately 515 nm.

-

Data Analysis: The percentage of cell growth inhibition is calculated, and the IC50 value is determined.

Mechanism of Action: Apoptosis Induction by C. inophyllum Fruit Extract

Studies on the fruit extract of C. inophyllum suggest that its anticancer activity in MCF-7 cells is mediated through the induction of apoptosis via the mitochondrial pathway.[3] This is characterized by the modulation of key regulatory proteins.

Signaling Pathway

The proposed signaling pathway involves the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial membrane permeability, resulting in the release of cytochrome c into the cytosol. Cytochrome c then activates a cascade of caspases, including the executioner caspase-3, which ultimately leads to the cleavage of cellular substrates and apoptotic cell death.

Conclusion and Future Directions

This compound is a promising natural product with potent anti-HIV activity. While extracts of its source plant, Calophyllum inophyllum, have demonstrated anticancer properties, further research is needed to isolate and characterize the specific activity of this compound in this regard. Future studies should focus on:

-

Elucidating the precise mechanism by which this compound inhibits HIV-1 reverse transcriptase.

-

Investigating the anticancer potential of purified this compound against a panel of cancer cell lines.

-

Determining if this compound is a key contributor to the apoptosis-inducing effects of C. inophyllum extracts.

-

Conducting preclinical and clinical studies to evaluate the safety and efficacy of this compound as a therapeutic agent.

This technical guide provides a foundation for researchers and drug development professionals to build upon in their exploration of this compound's therapeutic potential. The data presented herein highlights the importance of continued investigation into this and other natural products as sources of novel drug candidates.

References

- 1. Colorimetric capture assay for human-immunodeficiency-virus-I reverse transcriptase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer Activity and Molecular Mechanism of Polyphenol Rich Calophyllum inophyllum Fruit Extract in MCF-7 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Potential of Inophyllum B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inophyllum B is a natural pyranocoumarin compound isolated from the plant Calophyllum inophyllum. This technical guide provides a comprehensive overview of the pharmacological potential of this compound, with a primary focus on its well-documented anti-HIV activity. While research on other biological effects of isolated this compound is limited, this guide also summarizes the broader pharmacological activities of Calophyllum inophyllum extracts and related compounds to provide a contextual understanding of its potential therapeutic applications. The information presented herein is intended to support further research and drug development efforts centered on this promising natural product.

Pharmacological Activities of this compound and Related Compounds

The primary and most potent pharmacological activity reported for this compound is its inhibitory effect on the Human Immunodeficiency Virus (HIV). Beyond this, various extracts of Calophyllum inophyllum and its other isolated constituents have demonstrated a range of biological effects, including anti-inflammatory, anticancer, and antioxidant properties.

Anti-HIV Activity

This compound has been identified as a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[1][2] This targeted inhibition of a critical viral enzyme underscores its potential as a lead compound for the development of new antiretroviral therapies.

Table 1: Anti-HIV Activity of this compound

| Assay | Target | IC₅₀ | Reference |

| Enzyme Inhibition Assay | HIV-1 Reverse Transcriptase | 38 nM | [1] |

| Cell Culture Assay | HIV-1 | 1.4 µM | [1] |

Pharmacological Activities of Calophyllum inophyllum Extracts and Other Inophyllums

While specific data for this compound is scarce in other therapeutic areas, extracts from C. inophyllum and other related inophyllum compounds have shown promising results. This information provides a valuable starting point for investigating the broader potential of this compound.

Table 2: Summary of Pharmacological Activities of C. inophyllum Extracts and Other Compounds

| Activity | Compound/Extract | Assay | Cell Line/Target | IC₅₀ / Result | Reference |

| Anti-inflammatory | C. inophyllum fruit extract | Cyclooxygenase (COX) Inhibition | - | 77% inhibition at 50 µg/mL | [3] |

| C. inophyllum fruit extract | Lipooxygenase (LOX) Inhibition | - | 88% inhibition at 50 µg/mL | [3] | |

| Anticancer | C. inophyllum fruit extract | MTT Assay | MCF-7 (Breast Cancer) | 23.59 µg/mL | [4] |

| C. inophyllum ethanolic leaf extract | MTT Assay | MCF-7 (Breast Cancer) | 120 µg/mL | [5][6] | |

| C. inophyllum seed oil extracts | MTT Assay | C6 Glioma | 0.22% (24h), 0.082% (48h) | [7] | |

| Antioxidant | C. inophyllum seed extract (maceration) | DPPH Radical Scavenging | - | 13.154 ppm | [8] |

| C. inophyllum seed extract (ultrasonic) | DPPH Radical Scavenging | - | 16.343 ppm | [8] | |

| Cytotoxicity | C. inophyllum fruit shell ethanolic extract | MTT Assay | WiDr (Colorectal Cancer) | 42.47 µg/mL | [9] |

| C. inophyllum seed ethanolic extract | MTT Assay | WiDr (Colorectal Cancer) | 1030.41 µg/mL | [9] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following sections outline the methodologies for key experiments cited in this guide.

Isolation and Purification of this compound

This compound is typically isolated from the leaves or seeds of Calophyllum inophyllum.[10] A general workflow for its isolation is as follows:

Anti-HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This in vitro assay determines the ability of a compound to inhibit the activity of the HIV-1 reverse transcriptase enzyme. A common method involves a non-radioactive ELISA-based kit.[11]

-

Reagent Preparation : Prepare the reaction buffer, template/primer solution, dNTP mix, and recombinant HIV-1 RT enzyme according to the manufacturer's instructions.

-

Reaction Setup : In a microplate, combine the reaction buffer, template/primer, dNTPs, and the test compound (this compound) at various concentrations.

-

Enzyme Addition : Initiate the reaction by adding the HIV-1 RT enzyme to each well.

-

Incubation : Incubate the plate at 37°C for a specified period (e.g., 1 hour) to allow for DNA synthesis.

-

Detection : The newly synthesized DNA, which is labeled with biotin and digoxigenin, is transferred to a streptavidin-coated plate. An anti-digoxigenin-peroxidase conjugate is added, followed by a colorimetric substrate.

-

Data Analysis : The absorbance is measured using a microplate reader. The percentage of RT inhibition is calculated relative to a control without the inhibitor. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell-Based Anti-HIV Assay

This assay evaluates the ability of a compound to inhibit HIV replication in a cellular context.

-

Cell Culture : Maintain a suitable host cell line (e.g., MT-4 cells) in an appropriate culture medium.

-

Infection : Infect the cells with a known titer of HIV-1.

-

Treatment : Immediately after infection, add the test compound (this compound) at various concentrations to the cell cultures.

-

Incubation : Incubate the treated and untreated (control) infected cells for a period that allows for viral replication (e.g., 4-5 days).

-

Endpoint Measurement : The extent of viral replication is determined by measuring a viral marker, such as p24 antigen concentration in the culture supernatant, using an ELISA kit.

-

Data Analysis : The percentage of inhibition of viral replication is calculated by comparing the p24 levels in treated versus untreated infected cells. The IC₅₀ value is determined from the dose-response curve.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][8][12][13][14]

-

Cell Seeding : Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with various concentrations of the test compound (this compound) and a vehicle control.

-

Incubation : Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization : Add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined from the dose-response curve.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[1][2][4][5][6]

-

Reagent Preparation : Prepare a stock solution of DPPH in methanol or ethanol.

-

Reaction Mixture : In a microplate, add the test compound (this compound) at various concentrations to the DPPH solution.

-

Incubation : Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).

-

Absorbance Measurement : Measure the decrease in absorbance at 517 nm.

-

Data Analysis : Calculate the percentage of radical scavenging activity. The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from the dose-response curve.

Signaling Pathways

While the direct effects of isolated this compound on specific signaling pathways are not yet fully elucidated, studies on Calophyllum inophyllum extracts suggest potential modulation of key cellular pathways involved in inflammation and apoptosis.

Potential Anti-inflammatory Mechanism via NF-κB Pathway

Extracts from C. inophyllum have been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes. The proposed mechanism involves the inhibition of IκBα degradation, which prevents the translocation of NF-κB to the nucleus.

Potential Anticancer Mechanism via Apoptosis Induction

Extracts from C. inophyllum have been observed to induce apoptosis in cancer cells. This process may involve the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.

Conclusion and Future Directions

This compound has demonstrated significant potential as an anti-HIV agent, with potent activity against the HIV-1 reverse transcriptase. While its efficacy in other pharmacological areas requires more direct investigation, the broader activities of Calophyllum inophyllum extracts suggest that this compound may possess anti-inflammatory, anticancer, and antioxidant properties.

Future research should focus on:

-

Conducting specific in vitro and in vivo studies to determine the IC₅₀ values of isolated this compound for its anti-inflammatory, anticancer, and antioxidant activities.

-

Elucidating the precise molecular mechanisms and signaling pathways modulated by this compound.

-

Performing preclinical studies to evaluate the safety, efficacy, and pharmacokinetic profile of this compound.

This comprehensive approach will be essential to fully unlock the therapeutic potential of this compound and pave the way for its development as a novel therapeutic agent.

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. 4.8. DPPH Radical Scavenging Assay [bio-protocol.org]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. marinebiology.pt [marinebiology.pt]

- 5. mdpi.com [mdpi.com]

- 6. iomcworld.com [iomcworld.com]

- 7. Phytochemical Profiles and Anticancer Effects of Calophyllum inophyllum L. Extract Relating to Reactive Oxygen Species Modulation on Patient-Derived Cells from Breast and Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT assay overview | Abcam [abcam.com]

- 9. indigobiosciences.com [indigobiosciences.com]

- 10. researchgate.net [researchgate.net]

- 11. In-Vitro Evaluation of Antibacterial, Antifungal and Anti-HIV Effects of Calophylluminophyllum Leaf Extract – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 12. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. MTT assay protocol | Abcam [abcam.com]

Methodological & Application

Application Notes and Protocols for the Extraction of Inophyllum B from Calophyllum inophyllum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calophyllum inophyllum, a widespread tropical tree, is a rich source of bioactive secondary metabolites, including the notable coumarin, Inophyllum B. This compound has garnered significant scientific interest due to its potent anti-HIV activity as a non-nucleoside reverse transcriptase inhibitor (NNRTI). These application notes provide a comprehensive overview of the extraction and isolation of this compound, its known biological activities, and detailed experimental protocols for its purification.

Data Presentation: Extraction Methods and Yields

The extraction of bioactive compounds from C. inophyllum can be achieved through various methods, each with its own efficiency and resulting yield. The choice of method and solvent significantly impacts the composition and quantity of the extracted compounds. Below is a summary of common extraction techniques and reported yields for different extracts from C. inophyllum. It is important to note that specific yield data for pure this compound is often not explicitly reported in the literature; the data presented here pertains to crude extracts or fractions rich in coumarins.

| Plant Part | Extraction Method | Solvent(s) | Typical Yield of Crude Extract | Reference |

| Seeds | Maceration | Ethanol | Higher than ultrasonic method | [1] |

| Seeds | Ultrasonic-assisted | Ethanol | Lower than maceration | [1] |

| Seeds | Mechanical Press | N/A | 33.46% oil (from seeds with 1.2% moisture) | [2] |

| Leaves | Reflux | Methanol | 18.76% | [3] |

| Fruits | Maceration | Dichloromethane:Methanol (1:1) | Not specified | [4] |

| Seeds | Solvent Extraction | 90% Ethanol | High recovery of coumarin mixture | [5] |

Experimental Protocols

The following protocols describe a general procedure for the extraction and isolation of this compound from the seeds of Calophyllum inophyllum, based on methodologies reported in the scientific literature.

Protocol 1: Extraction of Crude Coumarin-Rich Fraction

Objective: To obtain a crude extract from C. inophyllum seeds enriched with this compound and other coumarins.

Materials:

-

Dried seeds of Calophyllum inophyllum

-

Methanol or Ethanol (analytical grade)

-

Dichloromethane (analytical grade)

-

Grinder or mill

-

Large glass container with a lid for maceration

-

Rotary evaporator

-

Filter paper

Procedure:

-

Preparation of Plant Material: Air-dry the seeds of C. inophyllum at room temperature until they are brittle. Grind the dried seeds into a coarse powder using a grinder or mill.

-

Extraction:

-

Place the powdered seeds in a large glass container.

-

Add a solvent mixture of dichloromethane and methanol (1:1 v/v) to the container, ensuring the powder is fully submerged. A solvent-to-sample ratio of 10:1 (v/w) is recommended.

-

Seal the container and allow the mixture to macerate for 48-72 hours at room temperature with occasional agitation.

-

-

Filtration and Concentration:

-

Filter the mixture through filter paper to separate the extract from the solid plant material.

-

Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

The resulting viscous, dark green to brown residue is the crude extract.

-

Protocol 2: Isolation and Purification of this compound

Objective: To isolate and purify this compound from the crude extract using column chromatography.

Materials:

-

Crude extract from Protocol 1

-

Silica gel (60-120 mesh) for column chromatography

-

Sephadex LH-20

-

Glass chromatography column

-

Solvents: n-hexane, ethyl acetate, methanol (all analytical grade)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp for TLC visualization

Procedure:

Part A: Silica Gel Column Chromatography

-

Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into a glass chromatography column. Allow the silica gel to settle, ensuring a uniform packing without air bubbles.

-

Sample Loading: Dissolve a portion of the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

-

Elution:

-

Begin elution with 100% n-hexane.

-